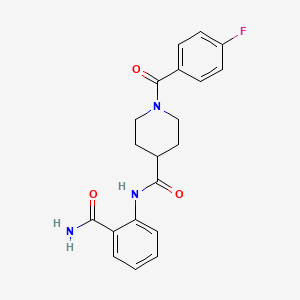
N-(2-carbamoylphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-carbamoylphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the fluorobenzoyl group and the carbamoylphenyl group. Common reagents used in these reactions include piperidine, 4-fluorobenzoyl chloride, and 2-aminobenzamide. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-carbamoylphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its pharmacological properties.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, resulting in new compounds with varied activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reactions are typically carried out under specific conditions, such as controlled temperatures, pressures, and solvent environments, to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential biological activities.
Medicine: The compound could be investigated for its pharmacological properties, including its potential as a therapeutic agent for various diseases.
Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(2-carbamoylphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its use and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(2-carbamoylphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide include other piperidine derivatives, such as:
- N-(2-carbamoylphenyl)-1-benzoylpiperidine-4-carboxamide
- N-(2-carbamoylphenyl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide
- N-(2-carbamoylphenyl)-1-(4-methylbenzoyl)piperidine-4-carboxamide
Uniqueness
What sets this compound apart from similar compounds is the presence of the fluorobenzoyl group, which can significantly influence its chemical and biological properties
Eigenschaften
IUPAC Name |
N-(2-carbamoylphenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3/c21-15-7-5-14(6-8-15)20(27)24-11-9-13(10-12-24)19(26)23-17-4-2-1-3-16(17)18(22)25/h1-8,13H,9-12H2,(H2,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNFJEZTLACHOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2C(=O)N)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[7-(TERT-BUTYL)-2-METHYL-4-OXO-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4876911.png)
![5-[(4-methoxyphenyl)methylsulfanyl]-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B4876918.png)
![3-({[4-(2,4-dimethylphenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4876928.png)
![2-bromo-N-[1-(4-ethylphenyl)ethyl]benzamide](/img/structure/B4876931.png)

![2-[4-(2-chloro-6-fluorobenzyl)-1-cyclohexyl-2-piperazinyl]ethanol](/img/structure/B4876942.png)
![4-chloro-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4876948.png)
![3-ethyl-5-[(1-methyl-1H-pyrazol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4876958.png)


![4-[(3,5-Dimethylpiperidin-1-yl)carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B4876975.png)
![4-[2-(cyclohexylamino)-2-oxoethoxy]-N-(2,6-diisopropylphenyl)benzamide](/img/structure/B4876978.png)
![2-{[4-ethyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4876981.png)

